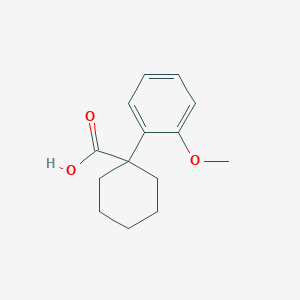

1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-12-8-4-3-7-11(12)14(13(15)16)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRNPRZCCSZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 2 Methoxyphenyl Cyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis of 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. mdpi.com For this compound, two primary disconnections are logical at the sterically congested quaternary carbon C1.

A C1-COOH bond disconnection is a common strategy for carboxylic acids. This suggests a precursor such as a nitrile or a Grignard reagent that can be converted to the carboxylic acid. This leads to the precursor 1-(2-methoxyphenyl)cyclohexanecarbonitrile . The nitrile group (-CN) is a synthetic equivalent (synthon) for a carboxyl group, as it can be hydrolyzed under acidic or basic conditions.

A second disconnection, a C1-Aryl bond disconnection , simplifies the structure further. This cleavage points to two potential synthetic routes based on the polarity of the synthons:

Route A: This route involves a nucleophilic 2-methoxyphenyl synthon and an electrophilic cyclohexane (B81311) synthon. The practical chemical equivalents would be 2-methoxyphenylmagnesium bromide (a Grignard reagent) and cyclohexanone (B45756) . The Grignard reagent would attack the carbonyl carbon of cyclohexanone. Subsequent steps would be needed to introduce the carboxylic acid group.

Route B: This approach involves an electrophilic 2-methoxyphenyl synthon and a nucleophilic cyclohexane synthon. A more practical variation involves the alkylation of a nucleophilic carbon adjacent to the aryl ring. For example, starting with 2-methoxyphenylacetonitrile , which has an acidic α-proton, and reacting it with a dielectrophile like 1,5-dibromopentane would form the cyclohexane ring through a cyclization reaction.

These retrosynthetic pathways provide a logical framework for developing the forward synthetic strategies discussed below.

Classical Synthetic Routes to Cyclohexanecarboxylic Acids

The synthesis of the target molecule can be informed by classical methods used for preparing substituted cyclohexanecarboxylic acids.

Grignard Reagent-Mediated Approaches to Cyclohexyl Carboxylic Acids

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. libretexts.org A general and highly effective method for synthesizing tertiary carboxylic acids involves the carboxylation of a Grignard reagent. britannica.com

Specifically for a 1-substituted cyclohexanecarboxylic acid, this would involve preparing a Grignard reagent from a 1-halocyclohexane derivative and reacting it with carbon dioxide (often in the form of dry ice). mnstate.edu

Another Grignard-based approach involves the reaction of an organomagnesium halide with a ketone. For instance, the reaction of phenylmagnesium bromide with cyclohexanone yields 1-phenylcyclohexan-1-ol after an acidic workup. pearson.comwisc.edu While this produces an alcohol, it establishes the critical 1-arylcyclohexane framework. The hydroxyl group could then theoretically be replaced by a carboxyl group through a series of functional group interconversions, though this is often a less direct route.

Alkylation and Cyclization Strategies

Alkylation reactions provide another classical route to complex carboxylic acids. A common strategy involves the alkylation of a malonic ester or a cyanoacetic ester, followed by hydrolysis and decarboxylation.

A particularly relevant strategy for the target molecule is the alkylation of an arylacetonitrile. The hydrogen atoms on the carbon adjacent to both the phenyl ring and the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophile can then be reacted with an electrophile. A double alkylation using a dihalide, such as 1,5-dibromopentane, can be employed to construct the cyclohexane ring in a cyclization step.

The general steps are:

Deprotonation of the arylacetonitrile with a strong base (e.g., sodium amide).

Sequential alkylation with 1,5-dibromopentane.

Hydrolysis of the resulting 1-aryl-1-cyanocyclohexane intermediate to the desired carboxylic acid. nih.gov

Another classical, albeit less direct, method is the hydrogenation of the corresponding aromatic carboxylic acid. google.com For example, benzoic acid can be hydrogenated to cyclohexanecarboxylic acid. This method, however, is not well-suited for the target molecule as it would require starting with a highly substituted biphenyl (B1667301) derivative and would likely lead to the reduction of the methoxy-substituted ring as well.

Targeted Synthesis of this compound

A targeted synthesis for this compound can be designed by adapting established reactions for structurally similar molecules. A highly plausible route involves the reaction of a 2-methoxyphenyl Grignard reagent with a cyclohexyl-based electrophile that already contains a group that can be converted to a carboxylic acid.

A robust method involves the use of a cyanohydrin precursor or, more directly, cyclohexanecarbonitrile (B123593). The synthesis of the analogous compound, 4-methoxyphencyclidine, was achieved by reacting 1-(piperidin-1-yl)cyclohexanecarbonitrile with 4-methoxyphenylmagnesium bromide. dea.gov Adapting this logic, a practical synthesis for the target acid would be:

Formation of the Grignard Reagent: 2-bromoanisole (B166433) is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form 2-methoxyphenylmagnesium bromide. orgsyn.orgsigmaaldrich.com

Nucleophilic Addition: The Grignard reagent is then added to cyclohexanecarbonitrile. The aryl group attacks the electrophilic carbon of the nitrile. An imine-magnesium salt intermediate is formed.

Hydrolysis: The reaction mixture is quenched with an aqueous acid. This hydrolyzes the imine intermediate directly to a ketone (1-(2-methoxyphenyl)cyclohexyl ketone). To obtain the carboxylic acid, a more vigorous and prolonged hydrolysis of the nitrile group is required, often by heating with a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH). youtube.com This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

This synthetic pathway is advantageous as it constructs the key aryl-cyclohexyl bond and introduces the carboxyl precursor in a convergent manner.

Development of Novel Reaction Conditions for Optimized Yield and Purity

Optimizing the yield and purity of this compound requires careful control over reaction conditions at each step of the targeted synthesis.

| Step | Parameter | Condition | Rationale |

| Grignard Formation | Solvent | Anhydrous THF or Diethyl Ether | Essential to prevent quenching of the highly reactive Grignard reagent by protic solvents. libretexts.org |

| Initiation | Iodine crystal, gentle heating | A small crystal of iodine or mechanical agitation can help initiate the reaction on the surface of the magnesium turnings. | |

| Nucleophilic Addition | Temperature | 0 °C to room temperature | The addition of the Grignard reagent to the nitrile is typically performed at a controlled, low temperature to minimize side reactions, such as the formation of biphenyl from the Grignard reagent. |

| Reactant Ratio | Slight excess of Grignard reagent | A small excess of the Grignard reagent can help ensure complete consumption of the cyclohexanecarbonitrile. | |

| Nitrile Hydrolysis | Reagent | Concentrated HCl or NaOH solution | Strong acid or base is required for the complete hydrolysis of the sterically hindered tertiary nitrile. |

| Temperature | Reflux | Elevated temperatures are necessary to drive the hydrolysis to completion. Reaction progress can be monitored by techniques like TLC or GC. | |

| Purification | Method | Recrystallization or Column Chromatography | After acidic workup and extraction, the final product can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for crystalline solids. |

Further optimization could involve exploring phase-transfer catalysis for the hydrolysis step to improve reaction rates and yields, particularly if using a basic hydrolysis protocol.

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity: The target molecule, this compound, is achiral as there are no stereocenters in its structure. Therefore, stereoselectivity is not a concern in its direct synthesis. However, if a substituted cyclohexanone derivative with pre-existing stereocenters were used as a starting material, the addition of the Grignard reagent could lead to the formation of diastereomers, which would require separation or stereoselective control.

Regioselectivity: Regioselectivity is a critical consideration in this synthesis.

Aryl Substitution: The position of the methoxy (B1213986) group on the phenyl ring is determined by the choice of the starting material for the Grignard reagent. Using 2-bromoanisole ensures the exclusive formation of the ortho-methoxy substituted product.

Addition to Cyclohexane Ring: The targeted synthesis involving the reaction of the 2-methoxyphenyl Grignard reagent with cyclohexanecarbonitrile is inherently regioselective. The nucleophilic attack occurs specifically at the nitrile carbon, leading to the desired 1,1-disubstituted cyclohexane product. This avoids the formation of other constitutional isomers.

Formation of Related Cyclohexane Dicarboxylic Acids, Anhydrides, and Ester Acids

The chemical scaffold of this compound can be further elaborated to form related dicarboxylic acids, anhydrides, and ester acids, which are valuable intermediates in various synthetic applications.

Cyclohexane Dicarboxylic Acids:

The formation of a cyclohexane dicarboxylic acid from this compound would necessitate the introduction of a second carboxyl group onto the cyclohexane ring. A potential, though synthetically challenging, route could involve the demethylation of the methoxy group to a phenol, followed by oxidation of the aromatic ring. However, a more common and predictable method for synthesizing cyclohexane dicarboxylic acids involves the hydrogenation of phthalic acids. google.com For instance, the hydrogenation of isophthalic acid in the presence of a rhodium catalyst can yield cyclohexane-1,3-dicarboxylic acid. google.com Reaction conditions for such hydrogenations are typically conducted at elevated temperatures and pressures. google.com

Cyclic Anhydrides:

Cyclic anhydrides are readily formed from vicinal dicarboxylic acids through dehydration. google.comstackexchange.comresearchgate.netnih.gov For example, cis-cyclohexane-1,2-dicarboxylic acid can be converted to its corresponding anhydride (B1165640) by heating. google.com The formation of the cis-anhydride is sterically favored. stackexchange.com The reaction can be carried out by heating the dicarboxylic acid, often in the absence of a solvent, or by using a dehydrating agent. google.com Electrochemical methods for the dehydration of dicarboxylic acids to their cyclic anhydrides have also been developed, offering a milder alternative to thermal methods. researchgate.netnih.gov

Ester Acids:

Ester acids, which contain both an ester and a carboxylic acid functionality, can be synthesized from cyclic anhydrides. The ring-opening of a cyclic anhydride with an alcohol yields an ester acid. For example, the reaction of cyclohexane-1,2-dicarboxylic anhydride with an alcohol would produce a 2-(alkoxycarbonyl)cyclohexanecarboxylic acid. This reaction is typically carried out by heating the anhydride with the desired alcohol.

The direct esterification of one of the carboxylic acid groups of a cyclohexane dicarboxylic acid can be challenging to control selectively. However, methods for the esterification of sterically hindered carboxylic acids, which could be applicable in this context, have been developed. google.comgoogle.comacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally benign chemical processes.

Atom Economy:

The Grignard carboxylation route to this compound, while effective, has a moderate atom economy due to the use of magnesium in stoichiometric amounts. Alternative approaches that utilize catalytic methods would be preferable from an atom economy perspective.

Use of Safer Solvents:

Traditional Grignard reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (THF), which have associated safety and environmental concerns. Research into greener alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, as a viable substitute. sigmaaldrich.comrsc.org 2-MeTHF has been shown to be as effective as, or even superior to, traditional ethereal solvents in many Grignard reactions. rsc.org

Energy Efficiency:

Waste Reduction:

The synthesis generates waste streams, including magnesium salts from the Grignard reaction and potentially halogenated byproducts. The development of catalytic cycles or the recycling of reagents would be beneficial in minimizing waste. For instance, zinc-mediated Barbier reactions, which can sometimes be performed in aqueous conditions, present a greener alternative to traditional Grignard reactions. rsc.org

Catalysis:

The development of catalytic methods for the carboxylation of C-H bonds would represent a significant advancement in the green synthesis of carboxylic acids. While not yet applied to this specific molecule, research in this area is ongoing. For the formation of derivatives, the use of solid acid catalysts for esterification or electrochemical methods for anhydride formation can reduce the need for stoichiometric reagents and simplify purification processes. researchgate.netnih.gov

By considering these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable and environmentally responsible.

Reaction Pathways and Mechanistic Investigations Involving 1 2 Methoxyphenyl Cyclohexane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes nucleophilic acyl substitution, a class of reactions where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.orglibretexts.org This process is fundamental to the synthesis of various carboxylic acid derivatives. The general mechanism involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack, followed by the elimination of a leaving group. sketchy.com

Esterification is a common reaction of carboxylic acids, leading to the formation of esters. One of the most well-known methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. sketchy.com For 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid, this reaction would proceed by protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Table 1: Fischer Esterification of this compound

| Reactant | Reagent | Product |

| This compound | Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 1-(2-methoxyphenyl)cyclohexane-1-carboxylate |

| This compound | Ethanol (C₂H₅OH), HCl (catalyst) | Ethyl 1-(2-methoxyphenyl)cyclohexane-1-carboxylate |

Amides are another important class of carboxylic acid derivatives, typically formed by reacting a carboxylic acid with an amine. Direct reaction is often inefficient and requires high temperatures. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. In a DCC-mediated amide formation, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide, with dicyclohexylurea (DCU) as a byproduct. reddit.com

Table 2: DCC-Mediated Amide Formation

| Reactant | Reagent | Product |

| This compound | Ammonia (NH₃), DCC | 1-(2-Methoxyphenyl)cyclohexane-1-carboxamide |

| This compound | Aniline (C₆H₅NH₂), DCC | N-phenyl-1-(2-methoxyphenyl)cyclohexane-1-carboxamide |

Acid chlorides and anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. libretexts.orguomustansiriyah.edu.iq Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The reaction with thionyl chloride, for instance, involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride and sulfur dioxide and hydrogen chloride as byproducts.

Acid anhydrides can be formed from carboxylic acids, though more commonly they are synthesized from the more reactive acid chlorides. libretexts.org The reaction of an acid chloride with a carboxylate salt is a general method for the preparation of both symmetrical and unsymmetrical anhydrides.

Table 3: Synthesis of Acid Chloride and Anhydride (B1165640)

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 1-(2-Methoxyphenyl)cyclohexane-1-carbonyl chloride |

| 1-(2-Methoxyphenyl)cyclohexane-1-carbonyl chloride | Sodium 1-(2-methoxyphenyl)cyclohexane-1-carboxylate | 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic anhydride |

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring in this compound is a saturated carbocyclic system and is generally unreactive towards many reagents under normal conditions. The dynamic conformational interconversion of the cyclohexane ring can influence molecular reactivity. acs.orgnih.gov However, under specific and often harsh conditions, such as in the presence of strong oxidizing agents or catalysts at high temperatures, the cyclohexane ring can undergo oxidation or dehydrogenation. For instance, catalytic dehydrogenation could potentially lead to the formation of an aromatic ring system, though this would require significant energy input. The reactivity of the cyclohexane ring is largely overshadowed by the more reactive carboxylic acid and methoxyphenyl moieties.

Reactions Involving the Methoxyphenyl Moiety

The methoxyphenyl group in the target molecule is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The steric hindrance from the adjacent cyclohexane-1-carboxylic acid group would likely favor substitution at the para position (position 5 of the phenyl ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions with the carboxylic acid group.

Mechanistic Studies of Intramolecular Cyclizations and Rearrangements

The structure of this compound, with a carboxylic acid group in proximity to an activated aromatic ring, presents the potential for intramolecular cyclization reactions. acs.orgnih.govresearchgate.netacs.org Under acidic conditions, the carboxylic acid could be protonated, and the resulting acylium ion could act as an electrophile, attacking the electron-rich methoxyphenyl ring. This type of reaction, known as a Friedel-Crafts acylation, would lead to the formation of a new ring system. The regioselectivity of such a cyclization would be influenced by the directing effects of the methoxy group and the steric constraints of the cyclohexane ring. Detailed mechanistic studies, likely involving kinetic analysis and isotopic labeling, would be necessary to fully elucidate the pathways of such intramolecular transformations.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are a critical aspect of its chemical behavior, particularly when new stereocenters are formed. While specific studies on the stereoselectivity of reactions involving this exact molecule are not extensively documented in publicly available research, principles of stereochemistry derived from analogous systems, such as other 1-arylcyclohexane-1-carboxylic acids and substituted cyclohexanes, can provide valuable insights into potential reaction pathways and their stereochemical consequences.

The presence of a chiral center at the C1 position of the cyclohexane ring (when appropriately substituted) means that reactions can, in principle, proceed with stereoselectivity. The stereochemical course of these reactions is influenced by several factors, including the conformation of the cyclohexane ring, the nature of the reagents, and the reaction conditions. The bulky 2-methoxyphenyl group and the carboxylic acid functional group play a significant role in directing the approach of incoming reagents, which can lead to the preferential formation of one stereoisomer over another.

Diastereoselective Reactions:

In reactions where a new stereocenter is created, the existing stereochemistry of the molecule can influence the configuration of the new center, leading to diastereoselectivity. For instance, in reactions involving the cyclohexane ring, the axial and equatorial positions of the substituents can dictate the facial selectivity of an attack. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. This conformational preference can influence the stereochemical outcome of reactions.

A relevant example of high diastereoselectivity can be drawn from studies on the alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. Research has shown that the deprotonation of this compound followed by alkylation can proceed with high diastereoselectivity, leading to the formation of 4-substituted products where the incoming alkyl group is positioned trans to the carboxylic acid group. rsc.org This stereochemical preference is attributed to the thermodynamic stability of the resulting product.

Table 1: Diastereoselective Alkylation of a Cyclohexadiene Carboxylic Acid Analog

| Reactant | Reagents | Product Stereochemistry | Reference |

| 1-methylcyclohexa-2,5-diene-1-carboxylic acid | 1. n-BuLi, TMEDA2. Alkyl halide (e.g., MeI) | Highly diastereoselective (trans to carboxylic acid) | rsc.org |

Enantioselective Transformations:

When dealing with a racemic mixture of this compound, enantioselective reactions can be employed to favor the formation of one enantiomer. This is often achieved through the use of chiral catalysts or reagents. For instance, in the asymmetric synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates, chiral dirhodium tetracarboxylate catalysts have been shown to induce high levels of enantioselectivity. nih.govrsc.org While this is a different molecular scaffold, the principles of using a chiral catalyst to control the stereochemical outcome of a reaction involving an aryl-substituted carboxylic acid are applicable.

Another approach to obtaining enantiomerically pure forms of chiral carboxylic acids is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For example, (R)-pantolactone has been used as a chiral auxiliary in the diastereoselective cyclopropanation of vinyl heterocycles with aryldiazoacetates, achieving high diastereomeric excess. researchgate.net

Table 2: Enantioselective Synthesis of 1-Aryl-2-heteroarylcyclopropane-1-carboxylates using a Chiral Catalyst

| Aryldiazoacetate Substrate | Vinyl Heterocycle | Chiral Catalyst | Enantiomeric Excess (ee) | Reference |

| Phenyldiazoacetate | 2-Vinylpyridine | Rh₂(R-p-Ph-TPCP)₄ | 95% | nih.gov |

| 4-Chlorophenyldiazoacetate | 2-Vinylpyridine | Rh₂(R-p-Ph-TPCP)₄ | 96% | nih.gov |

Enantioselective Amide Bond Formation:

Recent advancements in biocatalysis have demonstrated the potential for highly enantioselective synthesis of amides from racemic carboxylic acids. Amide Bond Synthetases (ABSs) have been shown to catalyze the coupling of a range of carboxylic acids and amines with high enantioselectivity. nih.gov An ABS from Streptoalloteichus hindustanus (ShABS) has shown remarkable substrate specificity and the ability to resolve racemic acid and amine coupling partners. nih.gov This enzymatic approach could potentially be applied to the enantioselective amidation of this compound.

Derivatization and Analog Design for Structural Elucidation and Targeted Research

Structural Modification at the Carboxylic Acid Group

The carboxylic acid moiety is a primary target for chemical modification due to its significant role in the molecule's polarity, acidity, and potential for hydrogen bonding. Altering this group can profoundly impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The conversion of a carboxylic acid to an ester is a common strategy in prodrug design. googleapis.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. googleapis.com For carboxylic acid-containing compounds like 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid, esterification masks the polar carboxyl group, thereby increasing the molecule's lipophilicity. uobabylon.edu.iq This enhancement in lipid solubility can improve its ability to cross biological membranes, such as the gastrointestinal tract or the blood-brain barrier, leading to better oral bioavailability. uobabylon.edu.iqresearchgate.net

In an academic research setting, a series of simple alkyl esters (e.g., methyl, ethyl) could be synthesized to systematically study the impact of ester chain length on permeability. The hydrolysis of these ester prodrugs back to the active carboxylic acid is typically mediated by esterase enzymes present in plasma and various tissues. uobabylon.edu.iqnih.gov

| Derivative Name | Ester Group | Predicted Change in Lipophilicity (LogP) | Potential Impact on Permeability |

|---|---|---|---|

| Methyl 1-(2-methoxyphenyl)cyclohexane-1-carboxylate | -COOCH₃ | Increased | Enhanced |

| Ethyl 1-(2-methoxyphenyl)cyclohexane-1-carboxylate | -COOCH₂CH₃ | Further Increased | Potentially Further Enhanced |

| Isopropyl 1-(2-methoxyphenyl)cyclohexane-1-carboxylate | -COOCH(CH₃)₂ | Significantly Increased | May reach optimal lipophilicity for passive diffusion |

Amidation, the conversion of the carboxylic acid to an amide, is another key derivatization strategy. rsc.org Unlike esters, amides are generally more stable to hydrolysis. nih.gov Synthesizing a series of amide derivatives by reacting the parent acid with various primary and secondary amines allows researchers to probe the structural and steric tolerances of a target binding site. nih.govnih.gov

By varying the amine substituent, one can introduce different functional groups, alter steric bulk, and create new hydrogen bond donors or acceptors. For example, forming an amide with a small amine like methylamine versus a bulkier one like piperidine can reveal how much space is available in a receptor's binding pocket. The resulting amide derivatives can be evaluated to understand how these modifications affect the compound's biological activity, providing insights into crucial interaction motifs. nih.gov

| Derivative Name | Amine Used | Key Feature Introduced | Research Question Addressed |

|---|---|---|---|

| N-Methyl-1-(2-methoxyphenyl)cyclohexane-1-carboxamide | Methylamine | Small, neutral substituent; H-bond donor | Is an H-bond donor tolerated? |

| N,N-Dimethyl-1-(2-methoxyphenyl)cyclohexane-1-carboxamide | Dimethylamine | Small, neutral substituent; No H-bond donor | Is an H-bond donor essential for activity? |

| 1-(2-Methoxyphenyl)-N-(phenyl)cyclohexane-1-carboxamide | Aniline | Bulky, aromatic group | Does the binding site accommodate large, hydrophobic groups? |

| (1-(2-Methoxyphenyl)cyclohexanecarbonyl)piperidine | Piperidine | Bulky, cyclic aliphatic group | What is the steric tolerance of the binding site? |

Substituent Effects on the Methoxyphenyl Ring

Modifications to the methoxyphenyl ring are performed to modulate the electronic properties and steric profile of the molecule.

The electronic nature of the aromatic ring can influence ligand-receptor interactions, particularly those involving π-π stacking or cation-π interactions. The existing methoxy (B1213986) group (-OCH₃) is considered an electron-donating group (EDG) through resonance, though it has an electron-withdrawing inductive effect. stackexchange.comlibretexts.org The resonance effect is generally stronger, making the ring more electron-rich. libretexts.org

Introducing additional substituents allows for a systematic exploration of electronic effects.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or amino (-NH₂) can further increase the electron density of the ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the ring. ashp.orgreddit.com

Studying these analogs helps determine whether an electron-rich or electron-poor aromatic ring is preferred for biological activity.

| Substituent | Classification | Primary Electronic Effect | Potential Impact on Ring Electron Density |

|---|---|---|---|

| -OH (Hydroxyl) | EDG | Resonance donation | Increase |

| -NH₂ (Amino) | EDG | Resonance donation | Increase |

| -Cl (Chloro) | EWG | Inductive withdrawal | Decrease |

| -CF₃ (Trifluoromethyl) | Strong EWG | Strong inductive withdrawal | Strongly Decrease |

| -NO₂ (Nitro) | Strong EWG | Resonance and inductive withdrawal | Strongly Decrease |

The position of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly alter the molecule's three-dimensional shape and electronic distribution, which in turn can affect its binding affinity and efficacy. The parent compound features a methoxy group at the ortho (2-) position. Synthesizing and testing the meta (3-) and para (4-) isomers is a critical step in SAR exploration. osti.govnih.gov

Comparing the biological activities of these positional isomers can reveal the optimal placement of the substituent for interaction with a biological target. For instance, a receptor might have a specific pocket that can only accommodate a substituent at the para position, making the ortho and meta isomers less active.

| Compound Name | Methoxy Position | Potential Significance |

|---|---|---|

| This compound | Ortho (2-) | The parent compound; may impose specific steric constraints. |

| 1-(3-Methoxyphenyl)cyclohexane-1-carboxylic acid | Meta (3-) | Alters the electronic influence on the ipso-carbon and changes the molecule's overall shape. |

| 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | Para (4-) | Places the substituent directly opposite the cyclohexane (B81311) ring, potentially allowing for different interactions. matrix-fine-chemicals.com |

Modifications of the Cyclohexane Ring

The cyclohexane ring provides a three-dimensional scaffold that orients the phenyl and carboxylic acid groups. Modifications to this ring can influence the compound's conformation and lipophilicity. Strategies include introducing substituents on the cyclohexane ring or altering the ring size itself. For example, adding a methyl group can increase lipophilicity and introduce steric bulk. osti.gov Changing the ring from a six-membered (cyclohexane) to a five-membered (cyclopentane) or seven-membered (cycloheptane) ring would alter the bond angles and the relative positioning of the pharmacophoric groups, which could have a significant impact on biological activity.

Conformational Analysis of Cyclohexane Derivatives

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. pressbooks.pubyoutube.com In this conformation, the twelve hydrogen atoms (or other substituents) are located in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). pressbooks.pub Through a process called ring flipping, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. pressbooks.pub

For substituted cyclohexanes, the conformational equilibrium typically favors the chair form where the bulkiest substituent occupies an equatorial position. youtube.comsapub.org This minimizes steric strain arising from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.orgsapub.org

In the case of this compound, two bulky groups—the 2-methoxyphenyl group and the carboxylic acid group—are attached to the same carbon atom (C1). This geminal disubstitution pattern presents a unique conformational challenge. The key consideration is not which group becomes equatorial, but rather how the entire C1-substituent complex orients itself to minimize steric hindrance with the rest of the ring. The bulky 2-methoxyphenyl group will likely adopt a rotational conformation that minimizes its interaction with the axial hydrogens at the C3 and C5 positions. The stability of the chair conformation will be influenced by the steric clash between the ortho-methoxy group and nearby hydrogens on the cyclohexane ring. youtube.com Computational chemistry and molecular modeling are valuable tools for predicting the lowest energy conformation and understanding the steric and electronic factors that govern its stability. sapub.orgsapub.org

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound structure can serve as a scaffold for building more complex molecules, such as conjugates and hybrids, to achieve multi-target effects or improved properties. nih.govresearchgate.net

Conjugates are formed by linking the core scaffold to another molecule, often a biomolecule or a pharmacologically active agent. The carboxylic acid group is a versatile functional handle for conjugation. It can be activated and reacted with amines, alcohols, or other nucleophiles to form amides, esters, and other stable linkages. A modern approach involves using carboxylic acids as "traceless activation groups" for radical conjugate additions through visible light-mediated photoredox catalysis. nih.gov This method allows the carboxyl group to be replaced by a new carbon-carbon bond, enabling the attachment of a wide variety of molecular fragments. nih.gov Another example of derivatization that facilitates conjugation is the formation of propargylic esters, which can then undergo further reactions, such as copper-catalyzed amination. nih.govacs.org

Hybrid molecules are new chemical entities created by merging two or more pharmacophoric scaffolds from different bioactive molecules into a single compound. researchgate.net This strategy aims to create molecules with dual or multiple modes of action, potentially leading to synergistic effects or reduced side effects. nih.govnih.govmdpi.com The this compound scaffold could be hybridized with other known pharmacophores (e.g., moieties known to inhibit specific enzymes or interact with certain receptors) to develop novel therapeutic candidates. The design of such hybrids involves identifying complementary pharmacophores and a synthetic strategy to link them effectively, either directly or through a spacer.

Structure-Activity Relationship (SAR) Design Principles and Methodologies (Theoretical and In Vitro Focus)

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological activity. For the this compound scaffold, SAR is explored by systematically modifying the structure and assessing the impact of these changes on a specific biological endpoint in an in vitro setting.

Theoretical and Computational Methodologies: Computer-aided drug design (CADD) plays a pivotal role in modern SAR studies. acs.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key theoretical approach used to develop mathematical models that correlate the biological activity of a series of compounds with their molecular properties (descriptors). acs.orgresearchgate.netnih.gov

Molecular Descriptors: These can be electronic (e.g., HOMO/LUMO energy levels), physicochemical (e.g., polarity, Connolly molecular area), or topological. acs.orgresearchgate.net

Modeling Techniques: Statistical methods like Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN) are used to build the QSAR models. researchgate.netnih.gov

Applications: These models can predict the activity of newly designed analogs, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. acs.org

Table 2: QSAR Modeling Techniques for SAR Analysis

| Technique | Description | Key Descriptors Used | Purpose in SAR |

|---|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). researchgate.netnih.gov | Physicochemical, Topological, Electronic. acs.org | To identify the key molecular properties that drive biological activity. |

| Artificial Neural Network (ANN) | A computational model inspired by biological neural networks, capable of modeling complex, non-linear relationships. researchgate.netnih.gov | Physicochemical, Topological, Electronic. acs.org | To develop highly predictive models of activity, especially when relationships are non-linear. |

| Density-Functional Theory (DFT) | A quantum mechanical modeling method used to calculate the electronic structure of molecules. nih.govresearchgate.net | Total energy, HOMO/LUMO energies. acs.orgresearchgate.net | To calculate accurate electronic descriptors for use in QSAR models. |

In Vitro Focus: The theoretical predictions from SAR models are validated through in vitro experiments. This involves synthesizing a library of analogs and testing them in cell-based or biochemical assays. For the this compound scaffold, SAR exploration would involve modifications at several key positions:

The Phenyl Ring: Substituents (e.g., halogens, alkyl, nitro groups) can be added at different positions to probe electronic and steric effects. The position of the methoxy group could also be varied (ortho, meta, para).

The Carboxylic Acid: This group can be converted to esters, amides, or other bioisosteres to investigate the importance of the acidic proton and hydrogen bonding capabilities.

By correlating the structural changes with the in vitro activity data, researchers can build a comprehensive SAR map. This knowledge guides the rational design of next-generation compounds with optimized potency, selectivity, and other desired properties. For example, studies on related cyclohexene carboxylic acid derivatives have shown that specific substituents on the phenyl ring can enhance antiproliferative activity, while modifications to the cyclohexane ring itself can alter the inhibitory effect on cytokine production. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and their relationships. For 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, cyclohexane (B81311), methoxy (B1213986), and carboxylic acid protons.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated far downfield, typically in the 10-12 ppm region, due to the acidic nature of this proton. libretexts.org Its chemical shift can be dependent on solvent and concentration. libretexts.org

Aromatic Protons: The ortho-substituted methoxyphenyl group would present a complex splitting pattern for the four aromatic protons, likely appearing in the range of 6.8-7.5 ppm. The proximity of the methoxy and cyclohexyl groups would influence their specific chemical shifts and multiplicities.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be observed, typically around 3.8 ppm.

Cyclohexane Protons: The ten protons on the cyclohexane ring would produce a series of complex, overlapping multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The lack of symmetry in the molecule makes these protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Cyclohexane (-CH₂-) | 1.2 - 2.5 | Multiplet | 10H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, in the range of 170-185 ppm. libretexts.orglibretexts.org

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the oxygen of the methoxy group would be the most downfield among the aromatic signals (around 155-160 ppm), while the others would appear between 110-135 ppm. The quaternary carbon attached to the cyclohexane ring would likely be weak. oregonstate.edu

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around 55-60 ppm. researchgate.net

Quaternary Cyclohexane Carbon: The sp³-hybridized quaternary carbon of the cyclohexane ring, bonded to both the phenyl group and the carboxyl group, would appear in the 40-50 ppm range.

Cyclohexane Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring would produce signals in the aliphatic region, typically between 20-40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 170 - 185 |

| Aromatic (Ar-C -O) | 155 - 160 |

| Aromatic (Ar-C) | 110 - 135 |

| Methoxy (-OC H₃) | 55 - 60 |

| Quaternary Cyclohexane (C ) | 40 - 50 |

| Cyclohexane (-C H₂-) | 20 - 40 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to trace the connectivity within the cyclohexane ring and to identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This technique would definitively link each proton signal from the methoxy, aromatic, and cyclohexane groups to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₁₄H₁₈O₃, corresponding to a monoisotopic mass of approximately 234.126 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed. Predicted data suggests the formation of adducts such as [M+H]⁺ at m/z 235.13288 and [M+Na]⁺ at m/z 257.11482. uni.lu

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (H₂O, 18 Da). libretexts.org Therefore, significant fragment ions might be observed at m/z values corresponding to [M-H₂O]⁺ and [M-COOH]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Adduct | Predicted m/z |

| [M]⁺ | 234.126 |

| [M+H]⁺ | 235.133 |

| [M+Na]⁺ | 257.115 |

| [M-H₂O]⁺ | 216.115 |

| [M-COOH]⁺ | 189.133 |

Note: m/z values are based on the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be characterized by:

A very broad and strong O-H stretching absorption from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded carboxylic acid dimer. libretexts.orgechemi.com

A strong and sharp C=O (carbonyl) stretching absorption, typically between 1700-1725 cm⁻¹. echemi.compressbooks.pub

C-H stretching absorptions for the aromatic ring (just above 3000 cm⁻¹) and the aliphatic cyclohexane and methoxy groups (just below 3000 cm⁻¹).

C-O stretching bands around 1320-1210 cm⁻¹ and 1250 cm⁻¹ for the carboxylic acid and the aryl ether, respectively. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The 2-methoxyphenyl group constitutes the primary chromophore in this molecule. It is expected to exhibit absorption maxima in the UV region, likely around 220 nm and 270-280 nm, which are characteristic for substituted benzene rings.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the supramolecular arrangement of the molecules in the crystal lattice. A key feature would likely be the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules interact to form a characteristic ring motif. researchgate.netsemanticscholar.org This analysis would also confirm the conformation of the cyclohexane ring (e.g., chair conformation) and the relative orientation of the phenyl and carboxyl substituents.

Analysis of Molecular Conformation

The cyclohexane ring typically adopts a chair conformation as it is the most stable arrangement, minimizing both angle and torsional strain. However, the presence of bulky substituents, such as the 2-methoxyphenyl and carboxylic acid groups on the same carbon atom (C1), can lead to distortions from an ideal chair geometry nih.gov. Quantum mechanical calculations on analogous structures, like 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational propensities are strongly influenced by the orientation of the substituents and the conformation of the cyclohexane ring itself nih.gov.

In related compounds, the cyclohexane ring has been observed in a distorted chair conformation nih.gov. The degree of this distortion can be quantified using ring-puckering parameters. The orientation of the phenyl ring relative to the cyclohexane is another critical conformational feature. In a similar structure, rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid, the phenylcarbamoyl group is noted to be essentially planar nih.gov. For this compound, steric hindrance between the substituents would likely influence the rotational position of the 2-methoxyphenyl group relative to the cyclohexane ring.

Table 1: Representative Conformational Parameters for Substituted Cyclohexane Rings (Based on Analogous Structures)

| Parameter | Description | Typical Value/Observation | Reference Compound |

|---|---|---|---|

| Ring Conformation | The overall shape of the cyclohexane ring. | Distorted Chair | 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one nih.gov |

| Substituent Orientation | The relative positioning of the groups attached to the ring. | Influenced by steric and electronic interactions. nih.gov | 1-amino-2-phenylcyclohexanecarboxylic acid nih.gov |

| Planarity of Aromatic Group | The deviation of the phenyl ring atoms from a least-squares plane. | Essentially planar. | rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid nih.gov |

Investigation of Intermolecular Hydrogen Bonding and Supramolecular Assembly

Carboxylic acids are well-known for their ability to form strong intermolecular hydrogen bonds, which significantly influences their crystal packing and physical properties like boiling point chemguide.co.uk. The primary and most stable hydrogen-bonding motif for carboxylic acids involves the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds between their carboxyl groups libretexts.org.

This dimerization is a common feature in the solid state of carboxylic acids. For instance, the structurally related compound rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid forms discrete centrosymmetric dimers through intermolecular cyclic carboxy-carboxy O-H···O hydrogen-bonding interactions nih.gov. This specific arrangement is often described using the graph-set notation R(2)2(8) nih.gov. Similarly, studies on other carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, also report the formation of cyclic dimers via double O-H···O hydrogen bonds in the crystalline structure mdpi.com.

These strong hydrogen bonds are the primary interactions that guide the self-assembly of the molecules into a larger supramolecular structure. The resulting crystal lattice is built upon these dimeric units, which are then packed together, influenced by weaker interactions such as van der Waals forces. The formation of these ordered assemblies is a key aspect of crystal engineering nso-journal.org.

Table 2: Typical Hydrogen-Bonding Parameters in Carboxylic Acid Dimers (Based on Analogous Structures)

| Interaction | Graph-Set Notation | Description | Reference Compound |

|---|---|---|---|

| O-H···O | R(2)2(8) | Two carboxylic acid groups form a cyclic motif with two hydrogen bonds. | rac-cis-2-[(2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid nih.gov |

| O-H···O | N/A | Formation of cyclic dimers via double hydrogen bonds. | 5-methoxy-1H-indole-2-carboxylic acid mdpi.com |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds like this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods employed for these purposes.

Thin-Layer Chromatography (TLC) TLC is a rapid, cost-effective, and straightforward method used to monitor the progress of a reaction, identify compounds in a mixture, and assess the purity of a sample researchgate.net. For purity analysis, a concentrated solution of the compound is spotted onto a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase). A pure compound is expected to appear as a single spot after visualization (e.g., under UV light or by staining) researchgate.net. The retardation factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.

Table 3: Hypothetical TLC Analysis for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with a small amount of acetic acid |

| Visualization | UV light (254 nm) |

| Expected Result for Pure Compound | A single spot with a specific Rf value. |

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, offering high resolution and sensitivity researchgate.net. It is widely used for determining the purity of pharmaceutical compounds researchgate.net. A common mode for analyzing organic acids is reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a more polar solvent mixture researchgate.netptfarm.pl.

For this compound, an RP-HPLC method would involve injecting a solution of the compound onto a C18 column. The components are then eluted using a mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at a low pH to keep the carboxylic acid protonated) researchgate.netptfarm.pl. A UV detector is typically used for detection. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method requires evaluation of parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) researchgate.net.

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecyl (C18), e.g., 250 x 4.6 mm, 5 µm particle size researchgate.netptfarm.pl |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-3) researchgate.netptfarm.pl |

| Detection | UV spectrophotometry (e.g., at 230 nm) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Purity Calculation | Peak area percentage |

Computational Chemistry and Theoretical Studies on 1 2 Methoxyphenyl Cyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, grounded in quantum mechanics, can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgucsb.edu For a single molecule like 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid, the energies of these frontier orbitals are crucial indicators of its electronic properties.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, correlating with the molecule's nucleophilicity and its ability to be oxidized. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity and its ability to be reduced. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized.

For this compound, a theoretical study would involve calculating the energies of these orbitals. The electron-rich methoxy-substituted phenyl ring and the carboxylic acid group would significantly influence the distribution and energy of the HOMO and LUMO. It would be expected that the HOMO is largely localized on the aromatic ring, particularly due to the electron-donating methoxy (B1213986) group, while the LUMO may be more distributed over the carboxylic acid moiety, which can act as an electron-accepting group. While specific calculations for this compound are not detailed in available literature, this theoretical framework provides the basis for understanding its potential reactivity.

To gain a more detailed picture of electron distribution, methods like Natural Population Analysis (NPA) are employed. NPA calculates the charge distribution across the molecule, assigning charges to individual atoms based on the electron density. This analysis helps in identifying electrophilic and nucleophilic sites within the molecule.

In this compound, an NPA would likely show a negative partial charge on the oxygen atoms of the methoxy and carboxylic acid groups due to their high electronegativity. The carbonyl carbon of the carboxylic acid would exhibit a positive partial charge, marking it as an electrophilic center. The analysis would also reveal the influence of the electron-donating methoxy group on the charge distribution within the phenyl ring. Such a charge map is invaluable for predicting how the molecule might interact with other molecules, including biological receptors or reactants.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area (TPSA), LogP, Rotatable Bonds)

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are widely used in medicinal chemistry and cheminformatics to predict properties such as bioavailability and drug-likeness. Several key descriptors for this compound can be predicted using computational algorithms.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.govnih.gov It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally thought to exhibit better membrane permeability. researchgate.net

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity (hydrophobicity). This descriptor is crucial for predicting how a drug will distribute in the body.

The number of Rotatable Bonds is a measure of molecular flexibility. A lower number of rotatable bonds (typically ≤ 10) is often associated with better oral bioavailability.

While extensive quantum chemical calculations for this compound are not publicly available, these fundamental molecular descriptors have been predicted using established algorithms.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 49.7 Ų | Suggests good membrane permeability. |

| XlogP3 | 3.3 | Indicates a moderate level of lipophilicity. |

Data sourced from computational predictions.

These predicted values provide a valuable first assessment of the molecule's potential pharmacokinetic properties based on its structure.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules like this compound. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can provide theoretical chemical shift values. ruc.dk For a molecule with acidic protons, such as a carboxylic acid, it is important to consider that pH and potential oligomerization can affect the experimental chemical shifts, which can present challenges for accurate prediction. nih.gov

The predicted chemical shifts for this compound would be influenced by the electronic environments of the various nuclei. For instance, the aromatic protons and carbons of the methoxyphenyl group would have distinct chemical shifts compared to those of the cyclohexane (B81311) ring. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group would further influence the chemical shifts of the aromatic ring carbons.

Below is an illustrative table of hypothetically predicted ¹³C NMR chemical shifts for key carbon atoms in this compound, based on typical values for similar functional groups.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Carbon (C=O) | 175-185 |

| Quaternary Cyclohexane Carbon | 45-55 |

| Aromatic Carbon (C-O) | 155-165 |

| Aromatic Carbon (C-C) | 120-140 |

| Methoxy Carbon (-OCH₃) | 55-65 |

| Cyclohexane Carbons | 20-40 |

Note: These values are illustrative and would be refined by specific computational calculations.

Infrared (IR) Vibrational Frequencies:

Computational methods can also predict the vibrational frequencies that correspond to the peaks in an IR spectrum. nih.gov By calculating the harmonic frequencies of the molecule's vibrational modes, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. nih.govresearchgate.net

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-H stretches of the aromatic and aliphatic portions, and the C-O stretches of the ether and carboxylic acid groups. iosrjournals.org

An illustrative table of hypothetically predicted IR vibrational frequencies for the prominent functional groups is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300-2500 |

| Carbonyl (C=O) | C=O stretch | 1760-1690 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Cyclohexane Ring | C-H stretch | 2950-2850 |

| Methoxy Group (-OCH₃) | C-O stretch | 1250-1050 |

| Carboxylic Acid (-COOH) | C-O stretch | 1320-1210 |

Note: These are typical frequency ranges and the precise values would be determined through specific quantum chemical calculations.

Exploration of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in photonics and optoelectronics. spiedigitallibrary.orgresearchgate.net Computational methods, particularly DFT, are frequently employed to predict the NLO response of molecules. researchgate.net This involves the calculation of molecular polarizability (α) and hyperpolarizabilities (β and γ). diva-portal.org

For a molecule to exhibit significant second-order NLO properties (related to the first hyperpolarizability, β), it typically requires a large change in dipole moment upon electronic excitation, often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In this compound, the methoxy group acts as an electron donor and the carboxylic acid group can act as an electron acceptor, connected through the phenyl ring. The cyclohexane moiety is not part of the conjugated system.

Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. nih.gov The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. psu.edu

An illustrative data table of hypothetically calculated NLO properties for this compound is provided below.

| Property | Symbol | Hypothetical Calculated Value (a.u.) |

| Dipole Moment | µ | 2 - 5 D |

| Average Polarizability | <α> | 150 - 250 |

| First-order Hyperpolarizability | β | 500 - 1500 |

Note: These values are for illustrative purposes and the actual NLO properties would need to be determined through rigorous computational studies. The exploration of such properties can pave the way for designing new organic materials with tailored NLO responses. nih.govnih.govfrontiersin.org

Investigation of Molecular Recognition and Ligand Target Interactions in Vitro/mechanistic

Binding Affinity Studies in Model Systems (e.g., Rat Brain Homogenates, CHO Cells)

Comprehensive searches of scientific literature and chemical databases did not yield specific binding affinity data for 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid in rat brain homogenates or Chinese Hamster Ovary (CHO) cells. Standard experimental protocols for such studies typically involve competitive binding assays using radiolabeled ligands to determine the dissociation constant (Kd) or the inhibition constant (Ki) of the test compound at various receptors. The absence of such data indicates that this specific compound may not have been subjected to these standard screening assays, or the results have not been published in the accessible domain.

Ligand-Receptor Interaction Profiling via Cell-Based Assays (e.g., FLIPR Calcium Assay)

There is no publicly available information detailing the use of this compound in Fluorometric Imaging Plate Reader (FLIPR) calcium assays. These assays are instrumental in determining the functional activity of a compound at G-protein coupled receptors (GPCRs) or ion channels by measuring changes in intracellular calcium concentration. The lack of data suggests that the compound has not been profiled for agonist or antagonist activity at common receptor targets using this technology.

Enzymatic Modulation Studies (if applicable and strictly mechanistic, without therapeutic claims)

No studies describing the modulatory effects of this compound on specific enzymes have been reported in the reviewed literature. Mechanistic studies to investigate potential enzymatic inhibition or activation are crucial for understanding a compound's mechanism of action and potential off-target effects.

Radioligand Binding Assays for Receptor Characterization

Specific radioligand binding assay data for this compound is not available in the public scientific literature. Such assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a wide range of receptors. The process involves using a radiolabeled version of a known ligand to compete with the unlabeled test compound for binding to a specific receptor target.

Structural Determinants of Molecular Recognition for this compound Analogs

No structure-activity relationship (SAR) studies for analogs of this compound have been published. SAR studies are essential for optimizing lead compounds by systematically modifying their chemical structure to understand how these changes affect their biological activity. The absence of such studies indicates a lack of extensive medicinal chemistry efforts focused on this particular chemical scaffold.

Future Research Trajectories and Interdisciplinary Applications in Chemical Science

Development of Novel Synthetic Methodologies for 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid and its Analogs

While established methods can be postulated for the synthesis of this compound, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies. A plausible and common approach involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide would act as a nucleophile attacking the carbonyl carbon of cyclohexanone (B45756). Subsequent carboxylation of the resulting tertiary alkoxide, typically using carbon dioxide followed by an acidic workup, would yield the target carboxylic acid.

Future advancements could explore:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of analogs with additional chiral centers on the cyclohexane (B81311) ring.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and efficiency over traditional batch methods.

C-H Activation: Exploring direct C-H functionalization of simpler precursors as a more atom-economical approach to introduce the carboxylic acid moiety or other functional groups.

A key intermediate in alternative synthetic routes could be 1-(2-methoxyphenyl)cyclohexane-1-carbonitrile. The synthesis of related structures, such as 1-(m-methoxyphenyl)-2-hydroxy-cyclohexane-1-acetonitrile, has been documented and involves the reaction of the corresponding ketone with a cyanide source. Subsequent hydrolysis of the nitrile group would provide the desired carboxylic acid.

Expansion of Structure-Activity Relationship (SAR) Libraries for Mechanistic Understanding

To fully comprehend the potential of this compound as a scaffold, a systematic expansion of its structure-activity relationship (SAR) library is essential. This involves the synthesis of a diverse set of analogs and evaluating their properties. While direct SAR studies on this specific molecule are not prevalent in the literature, principles from related structures can guide this exploration.

Key modifications to investigate would include:

Aromatic Ring Substitution: Introducing various electron-donating and electron-withdrawing groups at different positions on the phenyl ring to probe electronic effects.

Cyclohexane Ring Functionalization: Incorporating substituents on the cyclohexane ring to explore steric and conformational influences.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic functionalities (e.g., tetrazoles) or other functional groups to understand the importance of this moiety for potential biological or material properties.

Insights can be drawn from SAR studies on other cyclohexane derivatives, such as 2-(aryloxyacetyl)cyclohexane-1,3-diones, where the nature and position of substituents have been shown to significantly impact their biological activity. Similarly, studies on thiophene (B33073) derivatives have highlighted how bioisosteric replacement of a phenyl ring can modulate physicochemical and biological properties.

Advanced Computational Approaches for Predicting Reactivity and Interaction Profiles

Computational chemistry offers a powerful toolset for predicting the properties and behavior of this compound and its analogs, thereby guiding synthetic efforts and mechanistic studies.

Future computational research should focus on:

Molecular Docking and Dynamics: If a specific biological target or host molecule is identified, molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities. These techniques can elucidate key intermolecular interactions and guide the design of analogs with enhanced binding properties.

QSAR Modeling: By combining experimental data from SAR studies with calculated molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Role as a Privileged Scaffold in New Material Science Research

The rigid, three-dimensional structure of the cyclohexane core, coupled with the aromatic methoxyphenyl group, suggests that this compound could serve as a valuable scaffold in material science. One promising avenue is the investigation of its derivatives in the field of liquid crystals. Research on related compounds, such as the cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids, has shown that these molecules can exhibit liquid-crystalline properties, specifically nematic phases. The presence of both a rigid core and a polar carboxylic acid group are key features for the formation of such mesophases.

Future research could explore how modifications to the this compound structure, such as esterification of the carboxylic acid with various alcohol moieties, could lead to the development of new liquid crystal materials with tailored properties. Furthermore, its use as a monomer in the synthesis of novel polymers, such as polyanhydrides or polyesters, could be investigated, drawing parallels to polymers derived from 1,4-cyclohexanedicarboxylic acid.

Integration with Automated Synthesis and High-Throughput Screening in Academic Settings

The advancement of automated synthesis and high-throughput screening (HTS) platforms provides an opportunity to accelerate the exploration of the chemical space around this compound.

Future directions in this area include:

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of analogs based on the SAR principles outlined in section 8.2. These systems can handle the repetitive tasks of reaction setup, purification, and analysis, significantly increasing the number of compounds that can be synthesized.

High-Throughput Screening (HTS): Screening these newly synthesized libraries against a variety of biological targets or for specific material properties. HTS allows for the rapid testing of thousands of compounds, enabling the identification of "hits" with desired activities. Academic screening centers often provide access to diverse compound libraries and the necessary infrastructure for such campaigns.

Fragment-Based Discovery: The core scaffold of this compound could be included in fragment libraries for screening against biological targets. Fragment-based approaches identify small, low-affinity binders that can then be optimized into more potent leads.

The integration of these technologies will enable a more systematic and efficient investigation of this compound and its analogs, potentially leading to the discovery of new molecules with valuable applications in medicine, materials, and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid in academic research?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using a methoxyphenyl precursor and cyclohexane derivatives. Alternatively, cyclization of pre-functionalized cyclohexane rings with 2-methoxyphenyl groups is feasible. For example, chlorophenyl analogs (e.g., 1-(4-chlorophenyl)cyclohexanecarboxylic acid) are synthesized using halogenated aryl precursors and purified via recrystallization (melting point 153–155°C) . For stereochemical control, Diels-Alder reactions or catalytic asymmetric methods may be employed, as seen in the synthesis of enantiomerically pure β-amino acids from cyclohexane derivatives .

Q. Which spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer :